N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Descripción
N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a pyrrolidin-1-yl group at position 8 and an acetamide-linked 3-chlorophenyl moiety. This structure positions it within a class of bioactive molecules often explored for kinase inhibition or receptor modulation due to the triazolo-pyrazine scaffold’s ability to engage in hydrogen bonding and π-π interactions .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c18-12-4-3-5-13(10-12)20-14(25)11-24-17(26)23-9-6-19-15(16(23)21-24)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMILXIQTVRGURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H17ClN6O2
- Molecular Weight : 372.8 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN6O2 |
| Molecular Weight | 372.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide typically involves multi-step organic reactions including cyclization and acylation processes. The synthetic route can vary depending on the desired yield and purity of the final product.
Anticonvulsant and Analgesic Properties
Recent studies have indicated that derivatives similar to this compound exhibit anticonvulsant and analgesic activities. For instance, a series of pyrrolidine derivatives were evaluated for their efficacy in various models of epilepsy, such as maximal electroshock (MES) and pentylenetetrazole-induced seizures. These studies revealed that compounds with similar structural motifs demonstrated significant protective effects against seizures, suggesting potential applications in treating epilepsy .
Inhibition of Cancer Cell Growth
Research has shown that certain pyrazine derivatives possess anticancer properties. For example, bis-steroidal pyrazines derived from related compounds have been reported to significantly inhibit cancer cell growth in both murine and human cancer cell lines . The mechanism appears to involve the disruption of cellular proliferation pathways.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies on related pyrazine compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values in the low micromolar range . This indicates that N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide might exhibit similar bioactivity.
Case Studies
- Anticonvulsant Activity : A study published in 2021 evaluated 3-(chlorophenyl)-pyrrolidine derivatives for anticonvulsant properties. The results indicated that these compounds could effectively reduce seizure activity in animal models .
- Cancer Research : Another investigation into pyrazine derivatives revealed that certain structures could inhibit the growth of cancer cells significantly. This study highlighted the importance of structural modifications in enhancing bioactivity .
Comparación Con Compuestos Similares
Triazolo[4,3-a]pyrazine vs. Thiazolo[5,4-e]triazolo[4,3-c]pyrimidine
The compound N-(2-chloro-4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,3]thiazolo[5,4-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide () replaces the pyrazine ring with a thiazolo-pyrimidine system. The thiazolo ring may also influence binding pocket interactions in biological targets compared to the pyrazine core .
Triazolo[4,3-a]pyrazine vs. Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine
Compounds like 10a–c () incorporate a benzothieno-triazolo-pyrimidine scaffold. The fused benzothiophene ring increases molecular rigidity and lipophilicity, which could improve membrane permeability but reduce aqueous solubility. Such structural differences highlight the trade-offs between bioavailability and target engagement .
Substituent Variations
Pyrrolidin-1-yl vs. Piperidinyl Groups
The compound 2-[8-(3-methyl-1-piperidinyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide () substitutes pyrrolidin-1-yl with a bulkier 3-methylpiperidinyl group.
Chlorophenyl vs. Acrylamide-Linked Phenyl
In N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (), the 3-chlorophenyl is replaced with an acrylamide-substituted phenyl. The acrylamide group introduces electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins—a strategy employed in irreversible inhibitors .
Computational and Structural Insights
For example, the pyrrolidin-1-yl group’s conformational flexibility may allow optimal positioning in hydrophobic pockets, whereas the 3-chlorophenyl moiety could engage in halogen bonding .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
